Superior Colon Carcinoma Potency vs. Calyxin B
In a direct comparative study of 44 diarylheptanoids isolated from Alpinia blepharocalyx, epicalyxin F (compound 17) exhibited the most potent antiproliferative activity against murine colon 26-L5 carcinoma cells with an ED50 value of 0.89 μM. In contrast, calyxin B (compound 2) exhibited its most potent activity against human HT-1080 fibrosarcoma cells with an ED50 value of 0.69 μM, but was not the most active compound against the colon carcinoma line [1]. This represents a cell-line-specific differentiation, not a simple rank-order potency difference across all models.
| Evidence Dimension | Antiproliferative activity (ED50) against murine colon 26-L5 carcinoma |
|---|---|
| Target Compound Data | ED50 = 0.89 μM (most potent among 44 tested diarylheptanoids) |
| Comparator Or Baseline | Calyxin B: ED50 value not specified for this cell line; calyxin B was most active against HT-1080 (ED50 = 0.69 μM) but not colon 26-L5 |
| Quantified Difference | Epicalyxin F ranked #1 for colon 26-L5 potency among all 44 compounds tested |
| Conditions | Murine colon 26-L5 carcinoma cells; concentration-dependent antiproliferative assay |
Why This Matters
For researchers investigating colon carcinoma models, epicalyxin F is the empirically validated optimal choice among the diarylheptanoid family, with data-driven superiority over calyxin B in this specific indication.
- [1] Ali, M. S., Banskota, A. H., Tezuka, Y., Saiki, I., & Kadota, S. (2001). Antiproliferative activity of diarylheptanoids from the seeds of Alpinia blepharocalyx. Biological and Pharmaceutical Bulletin, 24(5), 525-528. View Source
